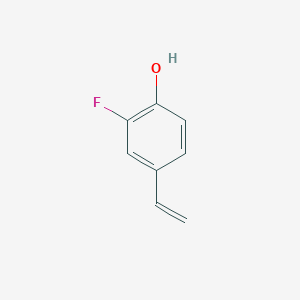

4-Ethenyl-2-fluorophenol

Description

Structure

3D Structure

Properties

CAS No. |

80122-44-7 |

|---|---|

Molecular Formula |

C8H7FO |

Molecular Weight |

138.14 g/mol |

IUPAC Name |

4-ethenyl-2-fluorophenol |

InChI |

InChI=1S/C8H7FO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 |

InChI Key |

GDCJBJBZVRLINL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Structure of 4-Ethenyl-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Ethenyl-2-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs—namely 2-fluorophenol, 4-fluorophenol, and 4-vinylphenol—to predict its physicochemical and spectroscopic properties. Detailed experimental protocols for synthesis and characterization are provided to guide researchers in the definitive identification and verification of the structure of this compound. This guide is intended to serve as a valuable resource for chemists and pharmacologists interested in the synthesis and characterization of novel fluorinated phenolic compounds.

Introduction

This compound is a substituted phenolic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a reactive vinyl group, a hydroxyl group, and a fluorine atom. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. The vinyl group offers a site for polymerization and further chemical modifications. This guide outlines the necessary steps for the unambiguous determination of its chemical structure.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its structural analogs. The properties for the target compound are extrapolated based on the trends observed in the related molecules.

| Property | 2-Fluorophenol | 4-Fluorophenol | 4-Vinylphenol | This compound (Predicted) |

| CAS Number | 367-12-4[1][2] | 371-41-5[3] | 2628-17-3[4] | Not readily available |

| Molecular Formula | C₆H₅FO[1][2][5] | C₆H₅FO[3] | C₈H₈O[4] | C₈H₇FO |

| Molecular Weight | 112.10 g/mol [1][2] | 112.10 g/mol | 120.15 g/mol [4] | 138.14 g/mol |

| Boiling Point | 171-172 °C[1][5] | 185 °C | 204-206 °C | ~200-220 °C |

| Melting Point | 16.1 °C[1][5] | 46 °C | 73 °C | ~50-70 °C |

| Density | 1.256 g/mL[1][5] | 1.26 g/mL | 1.059 g/mL | ~1.2-1.3 g/mL |

Synthesis and Purification

A plausible synthetic route for this compound involves the biocatalytic conversion of 2-fluorophenol. A patented method describes a three-step one-pot reaction that could be adapted for this purpose.[6]

Experimental Protocol: Biocatalytic Synthesis

-

Reaction Setup: In a temperature-controlled bioreactor, combine 2-fluorophenol (1a) as the starting material in an aqueous buffer (e.g., potassium phosphate for pH 7-8).

-

Enzymatic Cascade:

-

Introduce tyrosine phenol-lyase (TPL) and pyruvic acid in the presence of ammonium ions to convert 2-fluorophenol to a tyrosine analog (2).

-

Add tyrosine-ammonia-lyase (TAL) or phenyl-ammonia-lyase (PAL) to eliminate ammonia, forming the corresponding p-coumaric acid derivative (3).

-

Finally, introduce a phenolic acid decarboxylase (PAD) to catalyze the decarboxylation to the desired this compound (4a).[6]

-

-

Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by taking timed samples.

-

Extraction: Upon completion, acidify the reaction mixture to a pH of ~2-3 and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structure Elucidation Workflow

The definitive structure of the synthesized compound should be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Experimental Protocols)

Mass Spectrometry (MS)

-

Predicted Molecular Ion (M+) : m/z = 138.0481 (for C₈H₇FO)

-

Experimental Protocol :

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Fragmentation Analysis : Perform MS/MS analysis to observe characteristic fragmentation patterns, such as the loss of CO or the vinyl group, to further confirm the structure.

-

Infrared (IR) Spectroscopy

-

Predicted Characteristic Absorptions :

-

O-H stretch (phenol) : Broad peak around 3200-3600 cm⁻¹

-

C-H stretch (aromatic) : Peaks around 3000-3100 cm⁻¹

-

C-H stretch (vinyl) : Peaks around 3020-3080 cm⁻¹

-

C=C stretch (aromatic) : Peaks around 1500-1600 cm⁻¹

-

C=C stretch (vinyl) : Peak around 1630 cm⁻¹

-

C-F stretch : Strong peak around 1200-1250 cm⁻¹

-

C-O stretch (phenol) : Peak around 1200-1260 cm⁻¹

-

-

Experimental Protocol :

-

Sample Preparation : Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Chemical Shifts (in CDCl₃) :

-

-OH (phenolic proton) : Broad singlet, δ ~5.0-6.0 ppm

-

Aromatic protons :

-

H-3 : Doublet of doublets, δ ~6.8-7.0 ppm

-

H-5 : Doublet of doublets, δ ~7.0-7.2 ppm

-

H-6 : Doublet, δ ~6.9-7.1 ppm

-

-

Vinyl protons :

-

-CH= : Doublet of doublets, δ ~6.6-6.8 ppm

-

=CH₂ (trans to ring) : Doublet, δ ~5.6-5.8 ppm

-

=CH₂ (cis to ring) : Doublet, δ ~5.1-5.3 ppm

-

-

-

Predicted ¹³C NMR Chemical Shifts (in CDCl₃) :

-

C-1 (C-OH) : δ ~145-150 ppm (doublet due to C-F coupling)

-

C-2 (C-F) : δ ~150-155 ppm (large doublet due to C-F coupling)

-

Aromatic CHs : δ ~115-125 ppm

-

C-4 (C-vinyl) : δ ~130-135 ppm

-

-CH= : δ ~135-140 ppm

-

=CH₂ : δ ~110-115 ppm

-

-

Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃) :

-

A single peak is expected in the typical range for an aryl fluoride, likely between -110 and -140 ppm, referenced to CFCl₃.

-

-

Experimental Protocol :

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR : Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Conclusion

The structural elucidation of this compound requires a systematic approach combining synthesis, purification, and comprehensive spectroscopic analysis. While direct experimental data is not widely published, the predicted physicochemical and spectroscopic properties based on analogous compounds provide a strong foundation for its identification. The experimental protocols detailed in this guide offer a clear pathway for researchers to synthesize and unambiguously confirm the structure of this promising molecule. The successful characterization of this compound will enable its further investigation in various applications, from polymer chemistry to the development of novel therapeutic agents.

References

- 1. 2-Fluorophenol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. WO2016141397A1 - Method for producing p -vinylphenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Ethenyl-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethenyl-2-fluorophenol, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including the Wittig reaction and Suzuki-Miyaura coupling, offering specific experimental protocols and quantitative data to facilitate reproducible synthesis.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal chemical transformations. The first approach involves the Wittig reaction, utilizing the commercially available or readily synthesized 2-fluoro-4-hydroxybenzaldehyde as a key starting material. The second prominent method is the Suzuki-Miyaura cross-coupling reaction, which employs 4-bromo-2-fluorophenol and a vinylboron reagent. Both pathways offer distinct advantages and are amenable to laboratory-scale synthesis. This guide provides detailed procedural information for both routes, including the synthesis of the requisite starting materials, to empower researchers in their chemical development endeavors.

Data Presentation

Table 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Starting Material for Wittig Route)

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1 | Hydroxyl Protection | 3-Fluorophenol, Isopropyl Bromide, K₂CO₃, Acetonitrile, Reflux | 1-Fluoro-3-isopropoxybenzene | High | >95 |

| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, NBS, Acetonitrile, RT | 1-Bromo-2-fluoro-4-isopropoxybenzene | High | >95 |

| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, THF, -10 to 0 °C; then DMF | 2-Fluoro-4-isopropoxybenzaldehyde | ~91 (crude) | - |

| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ or other Lewis acid, DCM | 2-Fluoro-4-hydroxybenzaldehyde | 76.4 | 99.6 |

Table 2: Synthesis of 4-Bromo-2-fluorophenol (Starting Material for Suzuki-Miyaura Route)

| Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Bromination | 2-Fluorophenol, Bromine, Dichloromethane, 0 °C to RT | 4-Bromo-2-fluorophenol | 90 | >98 |

Table 3: Synthesis of this compound via Wittig Reaction

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Wittig Olefination | 2-Fluoro-4-hydroxybenzaldehyde | Methyltriphenylphosphonium bromide, KHMDS or other strong base, THF, 0 °C to RT | This compound | Moderate to High |

Table 4: Synthesis of this compound via Suzuki-Miyaura Coupling

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Suzuki-Miyaura Coupling | 4-Bromo-2-fluorophenol | Potassium vinyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 80 °C | This compound | Moderate to High |

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

This four-step synthesis begins with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, formylation via a Grignard reaction, and subsequent deprotection.

-

Protection of 3-Fluorophenol: To a solution of 3-fluorophenol in acetonitrile, add potassium carbonate and isopropyl bromide. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The residue is purified by distillation or chromatography to yield 1-fluoro-3-isopropoxybenzene.

-

Bromination: Dissolve 1-fluoro-3-isopropoxybenzene in acetonitrile and add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed. The reaction mixture is then worked up with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried and concentrated to give 1-bromo-2-fluoro-4-isopropoxybenzene.

-

Formylation: Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF and cool to -10 °C. Slowly add a solution of isopropylmagnesium chloride in THF. After stirring, add N,N-dimethylformamide (DMF) dropwise. The reaction is then warmed to room temperature and quenched with an acidic aqueous solution. The product, 2-fluoro-4-isopropoxybenzaldehyde, is extracted, and the organic layer is dried and concentrated.

-

Deprotection: Dissolve the crude 2-fluoro-4-isopropoxybenzaldehyde in dichloromethane and cool to 0 °C. Add a solution of boron trichloride in dichloromethane dropwise. After the reaction is complete, quench with water and extract the product. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford 2-fluoro-4-hydroxybenzaldehyde.[1]

Protocol 2: Synthesis of 4-Bromo-2-fluorophenol

This procedure involves the direct bromination of 2-fluorophenol.

-

Dissolve 2-fluorophenol in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol as an oil.[2]

Synthesis of this compound

Protocol 3: Wittig Reaction

This method converts the aldehyde functional group of 2-fluoro-4-hydroxybenzaldehyde into a vinyl group.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as potassium hexamethyldisilazide (KHMDS) or n-butyllithium, dropwise.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of 2-fluoro-4-hydroxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 4: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction provides a reliable method for forming the carbon-carbon bond between the aromatic ring and the vinyl group.[3][4][5][6]

-

To a reaction vessel, add 4-bromo-2-fluorophenol, potassium vinyltrifluoroborate (1.1-1.5 equivalents), and cesium carbonate (2-3 equivalents).

-

Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %).

-

Add a degassed mixture of tetrahydrofuran (THF) and water (typically in a 3:1 to 5:1 ratio).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship: Key Reaction Components

Caption: Key components for the Wittig and Suzuki-Miyaura synthesis routes.

References

- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Ethenyl-2-fluorophenol: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the compound 4-ethenyl-2-fluorophenol, also known as 2-fluoro-4-vinylphenol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectroscopic values and references data from closely related analogs to provide a robust analytical profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds such as 4-vinylphenol, 4-fluorophenol, and 2-ethyl-4-fluorophenol.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H (adjacent to OH) | 6.9 - 7.1 | Doublet of doublets (dd) | ~8-9, ~2-3 |

| Ar-H (adjacent to vinyl) | 7.1 - 7.3 | Doublet (d) | ~8-9 |

| Ar-H (between F and vinyl) | 7.2 - 7.4 | Doublet (d) | ~1-2 |

| -CH=CH₂ (α-vinyl) | 6.6 - 6.8 | Doublet of doublets (dd) | ~17-18, ~10-11 |

| =CH₂ (β-vinyl, trans) | 5.6 - 5.8 | Doublet (d) | ~17-18 |

| =CH₂ (β-vinyl, cis) | 5.2 - 5.4 | Doublet (d) | ~10-11 |

| -OH | 4.5 - 5.5 | Broad singlet (s) | - |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 (d, JC-F ≈ 240-250 Hz) |

| C-F | 152 - 156 (d, JC-F ≈ 10-15 Hz) |

| C-vinyl | 130 - 135 |

| CH-vinyl | 135 - 140 |

| CH₂-vinyl | 114 - 118 |

| Ar-C (adjacent to OH) | 115 - 120 (d, JC-F ≈ 2-4 Hz) |

| Ar-C (adjacent to vinyl) | 125 - 130 (d, JC-F ≈ 5-7 Hz) |

| Ar-C (between F and vinyl) | 118 - 123 (d, JC-F ≈ 20-25 Hz) |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (vinyl) | 3010 - 3090 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C=C stretch (vinyl) | 1620 - 1640 | Medium |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch (aromatic) | 1100 - 1250 | Strong |

| =C-H bend (vinyl) | 910 - 990 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Relative Intensity |

| [M]⁺ | 138 | High |

| [M-CH=CH₂]⁺ | 111 | Medium |

| [M-CO]⁺ | 110 | Medium |

| [M-CHO]⁺ | 109 | High |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for the identification and characterization of this compound in their work.

An In-depth Technical Guide to the Physical Characteristics of Substituted Phenols: A Case Study on 4-Ethenylphenol and the Influence of Fluorination

Core Physical Characteristics

The physical properties of a molecule are fundamental to its application in research and drug development, influencing factors such as solubility, bioavailability, and reaction kinetics. This section details the known physical characteristics of 4-Ethenylphenol and compares them with those of simple fluorophenols to extrapolate the potential properties of 4-Ethenyl-2-fluorophenol.

Data Presentation

The following tables summarize the key physical and chemical properties of 4-Ethenylphenol and the three isomers of monofluorophenol.

Table 1: Physical and Chemical Properties of 4-Ethenylphenol

| Property | Value | Source(s) |

| CAS Number | 2628-17-3 | [1][2] |

| Molecular Formula | C₈H₈O | [1][3] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [3][4] |

| Melting Point | 73.5 °C | [1][3][5] |

| Boiling Point | 206.2 ± 9.0 °C at 760 mmHg | [6] |

| Solubility | Slightly miscible with water. Soluble in ethanol, acetone, benzene, and dimethyl sulfoxide. | [3][7] |

| Density | 1.039 g/cm³ | [1][4] |

| Refractive Index | 1.545 at 20 °C | [4] |

| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [4] |

Table 2: Physical Properties of Monofluorophenol Isomers

| Property | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol | Source(s) |

| CAS Number | 367-12-4 | 372-20-3 | 371-41-5 | [8][9] |

| Molecular Formula | C₆H₅FO | C₆H₅FO | C₆H₅FO | [8][9] |

| Molecular Weight | 112.10 g/mol | 112.10 g/mol | 112.10 g/mol | [8][9] |

| Appearance | White to light yellow liquid to low melting solid | White or colorless to light orange to yellow powder to lump to clear liquid | White crystalline solid | [8][10][11] |

| Melting Point | 12-16.1 °C | 8-12 °C | 43-46 °C | [8][9][12] |

| Boiling Point | 152-172 °C | 178 °C | 185 °C | [8][9] |

| Density | 1.22-1.256 g/mL at 25 °C | 1.238 g/mL at 25 °C | ~1.22 g/cm³ | [8][12][13] |

Analysis and Prediction for this compound:

-

Melting and Boiling Points: The introduction of a fluorine atom generally increases the molecular weight and can alter intermolecular forces. Based on the data for fluorophenols, a 2-fluoro substitution is expected to lower the melting point compared to the para-substituted equivalent but may result in a boiling point that is intermediate between the ortho and para isomers. Thus, this compound would likely have a melting point lower than 4-Ethenylphenol and a boiling point in the range of 180-200 °C.

-

Solubility: The fluorine atom can participate in hydrogen bonding, potentially increasing water solubility compared to the non-fluorinated analog. However, the overall hydrophobic character of the vinylphenol backbone would still limit its aqueous solubility.

-

Density: Fluorine is denser than hydrogen, so the density of this compound is expected to be higher than that of 4-Ethenylphenol.

Experimental Protocols

Detailed experimental procedures for determining the physical characteristics of a novel compound like this compound are crucial for its characterization. The following are standard protocols for key physical property measurements.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer with a rubber band or wire.

-

Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

-

Heat the bath gently and observe the capillary tube.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, pre-weighed amount of the solid sample (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has dissolved completely.

-

If the solid dissolves, the compound is considered soluble under these conditions.

-

If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

Repeat the process with different solvents to create a solubility profile.

-

For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a key biological pathway relevant to the vinylphenol core and a general workflow for the characterization of a novel organic compound.

Biosynthesis of 4-Vinylphenol

The biosynthesis of 4-vinylphenol from p-coumaric acid is a known pathway in various microorganisms, such as the yeast Brettanomyces.[5] This pathway is of interest to researchers in the food and beverage industry as well as those studying microbial metabolism.

Caption: Biosynthesis of 4-Vinylphenol from p-Coumaric Acid.

Experimental Workflow for Physical Characterization

The characterization of a newly synthesized compound follows a logical progression of experiments to determine its structure, purity, and physical properties.

Caption: General workflow for the physical characterization of a novel organic compound.

References

- 1. 4 Vinyl Phenol Reliable Industrial Chemical Source | 2628-17-3 [chemicalbull.com]

- 2. 4-Vinylphenol CAS#: 2628-17-3 [m.chemicalbook.com]

- 3. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-vinyl phenol, 2628-17-3 [thegoodscentscompany.com]

- 5. 4-Vinylphenol - Wikipedia [en.wikipedia.org]

- 6. 4-Vinylphenol | CAS#:2628-17-3 | Chemsrc [chemsrc.com]

- 7. 4-Vinylphenol | 2628-17-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Fluorophenol 99 371-41-5 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. byjus.com [byjus.com]

The Unseen Influence: A Technical Guide to the Biological Activity of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic structures has emerged as a powerful tool in medicinal chemistry and drug discovery. This guide delves into the core biological activities of fluorinated phenols, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. By understanding the nuanced effects of fluorination, researchers can better harness the potential of these unique compounds in the development of novel therapeutics.

Introduction: The Fluorine Advantage in Phenolic Scaffolds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous bioactive molecules. The introduction of fluorine atoms onto this scaffold can dramatically alter a molecule's physicochemical properties, leading to profound effects on its biological activity.[1] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and acidity (pKa), thereby influencing cell permeability and bioavailability.[1][2] These alterations can translate into a range of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting activities.

Key Biological Activities of Fluorinated Phenols

The biological activities of fluorinated phenols are diverse and context-dependent, influenced by the number and position of fluorine substituents on the phenolic ring. This section explores some of the most significant and well-documented activities.

Antimicrobial Activity

Fluorinated phenols have demonstrated notable efficacy against a spectrum of microbial pathogens. The introduction of fluorine can enhance the antimicrobial properties of the parent phenol by increasing its membrane permeability and disrupting essential cellular processes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Fluorinated Phenols

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4-Fluorophenol | Escherichia coli | 46.67 - 213.33 | [2] |

| 4-Fluorophenol | Pseudomonas aeruginosa | 80.00 | [2] |

| 4-Fluorophenol | Staphylococcus aureus | 2.67 | [2] |

| 2,4,6-Trifluorophenol | Staphylococcus aureus | 5 | [3] |

Cytotoxic Activity

The cytotoxic potential of fluorinated phenols makes them interesting candidates for anticancer research. Fluorination can enhance the pro-apoptotic and anti-proliferative effects of phenolic compounds, often through the induction of cellular stress and the activation of specific signaling pathways.

Table 2: Cytotoxicity (IC50) of Selected Fluorinated Phenols

| Compound | Cell Line | IC50 (µM) | Reference |

| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | (Twice as toxic as aminopterin) | [4] |

| 3'-Fluoroaminopterin | HuTu80 (Human Stomach Cancer) | (Twice as toxic as aminopterin) | [4] |

| Fluorinated Flavan-3-ol Derivatives | HeLa, A549 | High Cytotoxicity | [5] |

Enzyme Inhibition

Fluorinated phenols can act as potent inhibitors of various enzymes by mimicking natural substrates or by binding to allosteric sites. The electronegativity and small size of fluorine can lead to strong and specific interactions within the enzyme's active site.[6]

Table 3: Enzyme Inhibition Constants (Ki) of Selected Fluorinated Phenols

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| 2,3,4-Trichlorophenol | Human CYP3A4 | Non-competitive | 26.4 | [7] |

| 3,4,5-Trichlorophenol | Human CYP3A4 | Non-competitive | 13.5 | [7] |

| 2,3,4,5-Tetrachlorophenol | Human CYP3A4 | Non-competitive | 8.8 | [7] |

| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | iNOS | - | - | [8] |

Mechanisms of Action: A Deeper Look at Cellular Signaling

Fluorinated phenols exert their biological effects by modulating key cellular signaling pathways. Two prominent pathways influenced by these compounds are the Toll-like Receptor 4 (TLR4)/NF-κB signaling cascade, central to inflammation, and the autophagy pathway, a critical cellular recycling process.

Modulation of the TLR4/NF-κB Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases. Certain polyphenols have been shown to inhibit TLR4 signaling, thereby reducing the production of pro-inflammatory cytokines.[7][8][9] Fluorination can potentially enhance the inhibitory activity of phenolic compounds on this pathway.

Caption: Inhibition of the TLR4/NF-κB signaling pathway by fluorinated phenols.

Induction of Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It plays a crucial role in cellular homeostasis, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. Some fluorinated compounds have been found to induce autophagy, leading to autophagic cell death in cancer cells.[5][10]

Caption: Induction of autophagy by fluorinated phenols.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of fluorinated phenols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Steps:

-

Preparation of Fluorinated Phenol Stock Solution: Dissolve the fluorinated phenol in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the fluorinated phenol that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the fluorinated phenol. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of fluorinated phenols against a specific enzyme.

Workflow:

Caption: Workflow for an enzyme inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and fluorinated phenol at various concentrations in an appropriate buffer.

-

Assay Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and the fluorinated phenol (or vehicle for control).

-

Pre-incubation (optional): Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the fluorinated phenol. For a more detailed analysis, perform kinetic studies at varying substrate and inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).[11][13]

Conclusion and Future Perspectives

Fluorinated phenols represent a promising class of compounds with a wide array of biological activities. The strategic incorporation of fluorine offers a powerful means to fine-tune their pharmacological profiles, leading to enhanced efficacy and improved drug-like properties. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area. Future research should focus on expanding the library of fluorinated phenols, elucidating their precise mechanisms of action on a wider range of biological targets, and leveraging this knowledge to design next-generation therapeutics with improved potency and selectivity. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for novel treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Vinylphenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphenols are a class of organic compounds characterized by a vinyl group attached to a phenol ring. They exist as three isomers: 2-vinylphenol (o-vinylphenol), 3-vinylphenol (m-vinylphenol), and 4-vinylphenol (p-vinylphenol). These compounds have garnered significant interest across various scientific disciplines due to their presence in natural products, their role as precursors in polymer chemistry, and their emerging biological activities, including anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of vinylphenol compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Discovery and History

The exploration of vinylphenols dates back to the early 20th century, with initial efforts focused on their synthesis and polymerization. A significant early milestone was a 1935 patent by George W. Seymour of the Celanese Corporation of America. This patent detailed a method for preparing vinylphenols by reacting a vinyl halide with a phenol in the presence of an acidic condensing agent, such as anhydrous aluminum chloride or ferric chloride. This foundational work laid the groundwork for the development of polyvinylphenols, which are polymers derived from vinylphenol monomers.

Subsequent research has led to the discovery of vinylphenols in various natural sources. For instance, 4-vinylphenol is a well-known constituent of wine and beer, where it can contribute to the aroma profile. It is also found in buckwheat and certain medicinal herbs. The biosynthesis of 4-vinylphenol in microorganisms, such as the spoilage yeast Brettanomyces, has been elucidated, involving the enzymatic decarboxylation of p-coumaric acid.

The isomers 2-vinylphenol and 3-vinylphenol have also been subjects of chemical synthesis and investigation, although they are less commonly found in nature compared to their para-isomer. The historical development of synthetic routes has progressed from harsh, non-selective methods to more refined and efficient protocols, including biocatalytic and catalyst-free approaches, reflecting the broader trends in organic chemistry towards greener and more sustainable methodologies.

Physicochemical Properties of Vinylphenol Isomers

A thorough understanding of the physicochemical properties of vinylphenol isomers is crucial for their application in research and industry. The following table summarizes key quantitative data for 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol.

| Property | 2-Vinylphenol | 3-Vinylphenol | 4-Vinylphenol |

| CAS Number | 695-84-1[1] | 620-18-8[2][3][4][5] | 2628-17-3[6][7][8][9][10][11][12][13] |

| Molecular Formula | C₈H₈O[1][14][15][16] | C₈H₈O[3][4][5][17][18] | C₈H₈O[6][7][8][9][10][11][12][13] |

| Molar Mass ( g/mol ) | 120.15[14][16][19][20] | 120.15[3][4][5][17] | 120.15[6][7][8][10][12][13] |

| Melting Point (°C) | 29.5[14][21] | 1[17][22] | 73.5[8][11][12] |

| Boiling Point (°C) | 184.15 (est.)[14] | 230.8 at 760 mmHg[17][18] | 228.85 (est.)[6][7][10][23] |

| Density (g/cm³) | 1.0609[14] | 1.055[17][18] | 1.04[6][7][10][23] |

| pKa | - | 9.79 ± 0.10 (Predicted)[17] | 9.95 ± 0.26 (Predicted)[7][10] |

| Water Solubility | - | - | Slightly miscible[6][7][10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of vinylphenols and for assessing their biological activity, based on established literature.

Chemical Synthesis of Vinylphenols

1. Synthesis of 4-Vinylphenols via Catalyst-Free Decarboxylation of 4-Hydroxycinnamic Acids [6][9][10][21]

This protocol describes a straightforward and efficient method for the synthesis of 4-vinylphenols without the need for a catalyst.

-

Materials:

-

Substituted 4-hydroxycinnamic acid

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

5 mL pressure-resistant reaction bottle

-

Stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a 5 mL pressure-resistant reaction bottle, add the substituted 4-hydroxycinnamic acid (0.2 mmol).

-

Add DMF (1 mL) to the reaction bottle.

-

Stir the reaction mixture at a temperature ranging from 130°C to 200°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within 30 minutes).

-

Quench the reaction by adding water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-vinylphenol product.

-

Purify the product as necessary.

-

2. Synthesis of 2- and 4-Vinylphenols via Knoevenagel-Doebner Condensation [4][5][24][25]

This classical method is used for the synthesis of vinylphenols from their corresponding hydroxybenzaldehydes.

-

Materials:

-

Substituted 2- or 4-hydroxybenzaldehyde

-

Malonic acid

-

Piperidine

-

Toluene

-

100 mL flask

-

Reflux condenser

-

-

Procedure:

-

In a 100 mL flask, dissolve the hydroxybenzaldehyde (5 mmol) and malonic acid (20 mmol) in toluene (21 mL).

-

Add piperidine (0.75 mL, 7.6 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction until completion.

-

Upon completion, cool the reaction mixture and process it to isolate the vinylphenol product. This may involve extraction and purification steps.

-

3. Synthesis of 3-Vinylphenol from Cardanol [12][26]

This green chemistry approach utilizes a renewable resource, cardanol, from cashew nut shell liquid.

-

Two-Step Process:

-

Ethenolysis of Cardanol: Cardanol is first converted to 3-(non-8-enyl)phenol through an ethenolysis reaction using a metathesis catalyst.

-

Isomerizing Ethenolysis: The resulting 3-(non-8-enyl)phenol is then subjected to an isomerizing ethenolysis to yield 3-vinylphenol.

-

-

Note: This is a more complex synthesis requiring expertise in organometallic catalysis. For detailed protocols, refer to the primary literature on the subject.

Biological Activity Assays for 4-Vinylphenol

The following protocols are based on the methodologies used to investigate the anti-cancer properties of 4-vinylphenol in breast cancer cells.

1. MTT Cell Viability Assay [19][23][27][28][29]

This colorimetric assay is used to assess the effect of a compound on cell viability.

-

Materials:

-

MDA-MB-231 breast cancer cells

-

96-well plates

-

Cell culture medium

-

4-Vinylphenol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates and allow them to adhere and reach approximately 50% confluency.

-

Treat the cells with various concentrations of 4-vinylphenol (e.g., 12.5-200 µg/mL). Include untreated control wells.

-

Incubate the plates for the desired duration (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Spheroid Formation Assay [2][18][20][22][30]

This assay assesses the ability of cancer stem-like cells to form spheroids, a measure of self-renewal capacity.

-

Materials:

-

MDA-MB-231 cells

-

Serum-free medium suitable for spheroid culture

-

Ultra-low attachment plates

-

4-Vinylphenol

-

-

Procedure:

-

Culture MDA-MB-231 cells in serum-free medium in ultra-low attachment plates to enrich for cancer stem-like cells and promote spheroid formation.

-

Treat the spheroids with different concentrations of 4-vinylphenol (e.g., 0.15 or 0.3 µg/mL).

-

Incubate for a specified period (e.g., 3 days).

-

Visually assess and quantify spheroid formation under a microscope. A reduction in the number or size of spheroids indicates an inhibitory effect.

-

3. Western Blot for Caspase Activation [13][31]

This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

-

Materials:

-

Cell lysates from 4-vinylphenol-treated and untreated cells

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against pro-caspase-3 and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against caspase-3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system. An increase in the cleaved caspase-3 band and a decrease in the pro-caspase-3 band indicate apoptosis induction.

-

Signaling Pathways and Logical Relationships

Apoptotic Signaling Pathway of 4-Vinylphenol

4-Vinylphenol has been shown to induce apoptosis in breast cancer cells. This process is mediated by the activation of key effector caspases. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed apoptotic pathway induced by 4-vinylphenol.

Further research suggests that the anti-cancer effects of 4-vinylphenol may also involve the modulation of the β-catenin, EGFR, and AKT signaling pathways.

Historical Evolution of Vinylphenol Synthesis

The methods for synthesizing vinylphenols have evolved over time, reflecting advances in chemical synthesis and a growing emphasis on efficiency and sustainability.

Caption: Evolution of synthetic methods for vinylphenols.

Conclusion

Vinylphenol compounds, once primarily of interest in polymer science, are now recognized for their diverse roles in nature and their potential as bioactive molecules. This guide has provided a comprehensive overview of their discovery, physicochemical properties, and key experimental protocols for their synthesis and biological evaluation. The elucidation of the apoptotic signaling pathway of 4-vinylphenol opens up new avenues for cancer research and drug development. The continued exploration of sustainable and efficient synthesis methods will further enhance the accessibility and application of these versatile compounds in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.eur.nl [pure.eur.nl]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 6. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 13. wjgnet.com [wjgnet.com]

- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 19. MTT assay [bio-protocol.org]

- 20. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. Development of Breast Cancer Spheroids to Evaluate Cytotoxic Response to an Anticancer Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchers.mq.edu.au [researchers.mq.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. 2.3. MTT Assay [bio-protocol.org]

- 28. texaschildrens.org [texaschildrens.org]

- 29. atcc.org [atcc.org]

- 30. corning.com [corning.com]

- 31. m.youtube.com [m.youtube.com]

Quantum Chemical Calculations for Fluorophenols: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of fluorophenols, offering critical insights for drug design and molecular engineering.

Introduction

Fluorophenols, a class of aromatic compounds characterized by a hydroxyl group and one or more fluorine atoms attached to a benzene ring, are of significant interest in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter the physicochemical properties of the parent phenol molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these effects at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorophenols, intended for researchers, scientists, and professionals in the field of drug development.

Theoretical Methodologies in the Study of Fluorophenols

A variety of quantum chemical methods are employed to investigate the properties of fluorophenols, ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) calculations. The choice of method depends on the desired accuracy and the computational cost.

Density Functional Theory (DFT) has emerged as the workhorse for calculations on medium-sized molecules like fluorophenols due to its favorable balance of accuracy and computational efficiency.[1][2] Functionals such as B3LYP and CAM-B3LYP, paired with Pople-style basis sets like 6-311++G(d,p), have been successfully used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic spectra. The CAM-B3LYP functional is particularly well-suited for describing excited-state properties and charge-transfer phenomena.[3]

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), offer higher accuracy but at a greater computational expense.[4] These methods are often used as a benchmark for DFT calculations and for studying systems where electron correlation effects are particularly important.[4] For investigating excited-state dynamics and potential energy surfaces, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.

Experimental Protocols: A Bridge Between Theory and Reality

Theoretical predictions are most valuable when they can be validated by experimental data. Standard experimental techniques used in conjunction with quantum chemical studies of fluorophenols include:

-

UV-Vis Spectroscopy: Used to measure electronic absorption spectra. For example, solutions of fluorophenols (e.g., 1 x 10⁻⁴ M in a solvent like methylcyclohexane) are analyzed using a UV spectrometer.

-

Fluorescence Spectroscopy: Employed to record emission spectra and determine fluorescence quantum yields. The same solutions used for UV-Vis can be excited at a specific wavelength (e.g., 268 nm) in a spectrofluorimeter.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for probing the chemical environment of atoms within a molecule. ¹H NMR spectroscopy, for instance, can be used to measure the strength of intramolecular hydrogen bonds.[5]

Key Physicochemical Properties of Fluorophenols: A Computational Perspective

Quantum chemical calculations provide invaluable insights into several key properties of fluorophenols that are critical for their application in drug design.

Conformational Analysis and Intramolecular Hydrogen Bonding

The relative orientation of the hydroxyl and fluorine substituents can lead to different conformers with distinct energies and properties.[6] In 2-fluorophenol, the possibility of an intramolecular hydrogen bond (O-H···F) has been a subject of considerable investigation.[7][8] Theoretical calculations can predict the relative energies of the cis and trans conformers, providing insights into the strength of this interaction.[5] While some studies suggest a weak intramolecular hydrogen bond in 2-fluorophenol, others indicate that it is very weak or non-existent.[7][9]

Acidity (pKa)

The acidity of phenols is a critical determinant of their behavior in biological systems. The position of the fluorine atom significantly influences the pKa value. The experimental acidity order for para-halophenols is parabromophenol > paraiodophenol > parachlorophenol > parafluorophenol.[10] This trend arises from a complex interplay of the inductive (-I) and resonance (+R) effects of the halogen substituent. While fluorine has the strongest -I effect, its +R effect is also significant, leading to a lower acidity for p-fluorophenol compared to other p-halophenols.[10][11] Quantum chemical calculations can be used to compute proton affinities and analyze the charge distribution in the phenolate anion to rationalize these trends.[12]

Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules.[13] For fluorophenols, TD-DFT calculations with the CAM-B3LYP functional have been shown to accurately reproduce the experimentally observed trends in the S₁ ← S₀ transition energies.[3] The calculations predict that para substitution leads to a red-shift (longer wavelength) in the absorption maximum compared to phenol, while ortho and meta substitutions result in a blue-shift (shorter wavelength).

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental measurements for phenol and its monofluorinated isomers.

| Molecule | S₁ ← S₀ Vertical Excitation Energy (eV) [TDDFT/CAM-B3LYP/6-311++G(d,p)] | Oscillator Strength [TDDFT/CAM-B3LYP/6-311++G(d,p)] | S₀ Dipole Moment (D) [DFT/CAM-B3LYP/6-311++G(d,p)] | S₁ Dipole Moment (D) [TDDFT/CAM-B3LYP/6-311++G(d,p)] |

| Phenol | 5.215 | 0.0350[3] | 1.43 | 1.62 |

| 2-Fluorophenol | 5.283 | 0.0303[3] | 2.54 | 2.58 |

| 3-Fluorophenol | 5.272 | 0.0244[3] | 2.59 | 2.67 |

| 4-Fluorophenol | 5.027 | 0.0632[3] | 2.49 | 2.87 |

| Molecule | HOMO-LUMO Gap (eV) [B3LYP/6-311G(d,p)] | Ionization Potential (eV) [B3LYP/6-311G(d,p)] | Electron Affinity (eV) [B3LYP/6-311G(d,p)] | Electronegativity (eV) [B3LYP/6-311G(d,p)] |

| p-Fluorophenol | 5.7164 | 6.8740 | 1.1576 | 4.0158 |

| Molecule | Experimental pKa |

| Phenol | 9.95[11] |

| o-Fluorophenol | 8.7[8] |

| m-Fluorophenol | 9.3[8] |

| p-Fluorophenol | 9.92[10] |

Visualizing Computational Workflows and Molecular Properties

Diagrams generated using the DOT language provide a clear visual representation of the methodologies and concepts discussed.

References

- 1. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revealing the role of excited state proton transfer (ESPT) in excited state hydrogen transfer (ESHT): systematic study in phenol–(NH 3 ) n clusters - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06877B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol [ouci.dntb.gov.ua]

- 7. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? - ECHEMI [echemi.com]

- 9. Unveiling Repulsion in Intramolecular H-Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic chemistry - Acidity order of 4-halophenols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Ethenyl-2-fluorophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-ethenyl-2-fluorophenol, a valuable building block in medicinal chemistry and materials science. The protocols outlined herein are based on established synthetic transformations, offering a reliable pathway to this fluorinated vinylphenol derivative.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional polymers. Its structure, featuring a reactive vinyl group, a phenolic hydroxyl group, and a fluorine substituent, allows for diverse chemical modifications. This document details a common and effective method for its preparation: the Wittig reaction, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound is the Wittig reaction. This approach involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with a phosphorus ylide, specifically methylenetriphenylphosphorane, to form the desired alkene. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

A critical consideration in this synthesis is the presence of the acidic phenolic hydroxyl group, which can be deprotonated by the strong base used to generate the ylide. This can potentially interfere with the reaction. Two main strategies can be employed to address this:

-

Direct Reaction: Proceeding without protection of the hydroxyl group, using carefully selected reaction conditions and a suitable base.

-

Protection-Deprotection: Protecting the hydroxyl group prior to the Wittig reaction and subsequently removing the protecting group.

The protocol detailed below will focus on the direct reaction, as it is more atom-economical. However, a discussion of the protection strategy is included in the notes.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde | Commercially Available |

| Wittig Reagent Precursor | Methyltriphenylphosphonium bromide | Commercially Available |

| Base | Sodium Hydride (NaH) or Potassium tert-butoxide | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Typical Reaction Time | 2 - 12 hours | [3] |

| Reported Yield | 60-85% (Estimated based on similar reactions) | [2][4] |

| Purification Method | Column Chromatography | [5] |

| Final Product Purity | >95% (Typically achieved after chromatography) | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde using a Wittig reaction.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.

-

-

Wittig Reaction:

-

Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the solution of 2-fluoro-4-hydroxybenzaldehyde to the ylide solution via syringe or cannula.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with water and then with brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

-

Purification:

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[5][7] The polarity of the eluent should be optimized based on TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

Notes on the Protocol:

-

Handling of Reagents: Sodium hydride is a flammable solid and reacts violently with water. Potassium tert-butoxide is a strong base and is corrosive. Both should be handled with appropriate personal protective equipment in a fume hood. Anhydrous THF is required as the ylide is moisture-sensitive.

-

Phenolic Proton: The use of a strong base like sodium hydride or potassium tert-butoxide will deprotonate the phenolic hydroxyl group. In many cases, the resulting phenoxide is still compatible with the Wittig reaction. If the reaction yield is low, protection of the hydroxyl group may be necessary. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting the phenol with TBDMS-Cl and a base like imidazole, and later removed with a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Byproduct Removal: Triphenylphosphine oxide can sometimes be challenging to remove completely by chromatography. Alternative purification methods, such as precipitation or treatment with specific reagents to convert the phosphine oxide into a more easily separable derivative, have been reported.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Wittig Reaction Mechanism

The diagram below outlines the key steps in the Wittig reaction mechanism.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 5. rsc.org [rsc.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Fluorinated Phenol Derivatives in Medicinal Chemistry: A Focus on Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenols are pivotal building blocks in medicinal chemistry, prized for their ability to enhance the pharmacological profiles of bioactive molecules. The strategic incorporation of fluorine atoms can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This document provides a detailed overview of the applications of fluorinated phenols, with a specific focus on the synthesis and biological activities of fluorinated chalcones, a class of compounds demonstrating significant potential in anticancer and anti-inflammatory research.

Fluorinated Chalcones: A Promising Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors to flavonoids and isoflavonoids.[3] Their simple, modifiable chemical structure has made them a popular scaffold for the development of novel therapeutic agents.[4] Fluorination of the chalcone backbone has been shown to enhance their biological activities, including their anticancer and anti-inflammatory properties.[5][6]

Anticancer Applications

Fluorinated chalcones have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Key Signaling Pathway: Induction of Apoptosis

Fluorinated chalcones can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Ethenyl-2-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethenyl-2-fluorophenol is a versatile trifunctional building block with significant potential in organic synthesis. Its unique structure, featuring a reactive vinyl group, an electron-withdrawing fluorine atom, and a nucleophilic phenolic hydroxyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in polymer chemistry, cross-coupling reactions, and as a scaffold in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary routes: the Wittig reaction and the Heck reaction. Both methods offer good yields and selectivity, starting from readily available precursors.

Wittig Reaction Approach